molecular formula C5H3BrF2N2 B7964399 2-bromo-5-(difluoromethyl)Pyrazine

2-bromo-5-(difluoromethyl)Pyrazine

Cat. No.: B7964399
M. Wt: 208.99 g/mol
InChI Key: GJVYCYDKPAJZCO-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)pyrazine is a halogenated pyrazine derivative characterized by a bromine atom at the 2-position and a difluoromethyl group at the 5-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocyclic compounds with widespread applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and reactivity .

Properties

IUPAC Name

2-bromo-5-(difluoromethyl)pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrF2N2/c6-4-2-9-3(1-10-4)5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVYCYDKPAJZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(difluoromethyl)pyrazine typically involves the bromination of 5-(difluoromethyl)pyrazine. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2-bromo-5-(difluoromethyl)pyrazine in chemical reactions involves the activation of the bromine atom and the difluoromethyl group. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new bonds. The difluoromethyl group can participate in various transformations, contributing to the overall reactivity of the compound .

Comparison with Similar Compounds

Halogenated Pyrazines

  • 2-Bromo-5-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)pyrazine (21a): Synthesized via nucleophilic substitution using 2,5-dibromopyrazine, yielding 59% under acetonitrile reflux (120°C for 5 h) . This highlights the reactivity of brominated pyrazines in forming complex derivatives.
  • 2-Bromo-5-(1H-pyrazol-1-yl)pyrazine (LI) : Used in rhenium complexes, synthesized via ligand substitution. Its electrochemical properties include irreversible oxidation (1.067 V) and reductions (-1.445 V, -1.675 V), attributed to metal- and ligand-centered processes .

Key Insight : The bromine atom enhances electrophilic substitution reactivity, while electron-withdrawing groups (e.g., difluoromethyl) may stabilize the ring, influencing reaction pathways and yields.

Electronic and Electrochemical Properties

Redox Behavior

  • Fused-Ring Pyrazines : Derivatives with trifluoromethylphenyl groups exhibit LUMO levels between -3.24 eV and -3.78 eV, suitable for n-type semiconductors .
  • Rhenium-Pyrazine Complex (I) : Shows metal-to-ligand charge transfer (MLCT) transitions at 400 nm and dual emission (360 nm, 640 nm). Protonation of the MLCT state generates oxygen-sensitive species, suggesting sensor applications .

Comparison: The difluoromethyl group in 2-bromo-5-(difluoromethyl)pyrazine may lower LUMO levels compared to non-fluorinated analogs, enhancing electron affinity for semiconductor use.

Aroma and Flavor Contributions

Volatile Pyrazines

  • Food Systems : Pyrazines like 2-ethyl-5-methylpyrazine and tetramethylpyrazine contribute roasted aromas in soy sauce, coffee, and peanut oil .
  • Non-Volatile Derivatives: Halogenation (e.g., bromine) reduces volatility, likely limiting this compound’s role in flavor but favoring non-aroma applications .

Semiconductor Performance

  • Acene-Type Pyrazines : Ribbon-like structures with pyrazine units achieve electron mobilities up to 0.03 cm² V⁻¹ s⁻¹. Larger cores enhance thin-film order and mobility .
  • Comparison : The target compound’s bromine and fluorine substituents may improve environmental stability and electron transport in organic electronics.

Brominated Pyrazines

  • 2-Amino-5-bromo-3-(ethylamino)pyrazine: Safety data sheets (SDS) recommend respiratory protection and prompt decontamination upon exposure, suggesting similar precautions for this compound .

Data Tables

Table 1: Comparison of Key Pyrazine Derivatives

Compound Substituents Key Properties Applications References
This compound 2-Br, 5-CF₂H High electron affinity, potential n-type semiconductor Electronics, Pharmaceuticals N/A
Compound 21a 2-Br, 5-(difluorophenoxy) 59% synthesis yield, acetonitrile reflux Agrochemicals [6]
Fused-Ring Pyrazines Trifluoromethylphenyl LUMO: -3.24 to -3.78 eV, mobility ~0.03 cm² V⁻¹ s⁻¹ Organic transistors [14]
Tetramethylpyrazine 2,3,5,6-Me OAV <1 but contributes to roasted aroma Food flavoring [10]

Table 2: Electrochemical Properties of Selected Pyrazines

Compound Oxidation Potential (V) Reduction Potential (V) Emission Bands (nm) References
Rhenium Complex I +1.067 -1.445, -1.675 360 (IL), 640 (MLCT) [11]
Fused-Ring Pyrazines N/A -1.16 to -0.62 (onset) N/A [14]

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